molecular formula C11H13N3 B1487464 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine CAS No. 1211011-92-5

2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1487464
CAS No.: 1211011-92-5
M. Wt: 187.24 g/mol
InChI Key: PWFOXFPTRSSNOU-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This chemical is supplied as a liquid and should be stored at room temperature . Its structure features both a phenyl ring and a pyrazole ring connected by an ethanamine chain. The pyrazole moiety is a privileged scaffold in medicinal and synthetic chemistry . Pyrazole-containing compounds are extensively researched due to their wide spectrum of reported biological activities, which include anti-inflammatory, antimicrobial, antitumor, anticancer, and antidepressant properties, among others . As such, this compound serves as a valuable building block or intermediate for researchers developing novel bioactive molecules, particularly in the fields of pharmaceutical sciences and agrochemistry . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. For detailed safety information, please request the Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-phenyl-2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOXFPTRSSNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Pyrazoles from Primary Amines

A recent method for preparing N-substituted pyrazoles, which can be adapted for 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine, involves direct amination of primary aromatic amines with diketones and an electrophilic amination reagent. This approach is notable for its simplicity, mild conditions, and avoidance of metal catalysts.

Key Features:

  • Primary amine (e.g., phenyl-substituted amine) is reacted with a diketone and an electrophilic amination reagent (such as O-(4-nitrobenzoyl)hydroxylamine).
  • The reaction is performed in dimethylformamide (DMF) at 85 °C.
  • The method yields N-aryl pyrazoles with moderate isolated yields (around 44% in model reactions).
  • The process is tolerant to minor variations in reaction temperature and reagent proportions.
  • No inorganic reagents or metals are required, and the reaction time is short.
  • Workup involves alkaline extraction and chromatographic purification.

Reaction Conditions and Yields:

Parameter Condition/Value
Solvent DMF
Temperature 85 °C
Reaction Time Short (hours scale)
Electrophilic Amination Reagent O-(4-nitrobenzoyl)hydroxylamine
Yield (model compound) ~44% isolated

This method provides a straightforward route to functionalized pyrazoles directly from primary amines, which can be tailored for the target compound by choosing appropriate amines and diketones.

Multi-Step Synthesis via Protected Intermediates and Cyclization

A more complex but highly efficient patented process describes the preparation of pyrazole-containing compounds structurally related to this compound. The method involves:

  • Cyclization of precursors in the presence of Lawesson's reagent to form thiazolidinone intermediates.
  • Deprotection steps to reveal the pyrazole moiety.
  • Subsequent reaction with amines or piperazine derivatives to introduce the amine functionality.
  • Purification by crystallization and solvent washing.

Process Highlights:

  • Organic layers are washed with aqueous sodium chloride and sodium bicarbonate solutions at controlled temperatures.
  • Concentration under reduced pressure and controlled cooling steps are critical for crystallization.
  • Use of glacial acetic acid to facilitate precipitation.
  • Final purification includes washing with toluene or isopropyl alcohol and drying under controlled temperature and pressure.
  • High yields (up to 90%) are reported for the final products.
  • The process includes monitoring by HPLC to ensure reaction completion.

Example Workflow:

Step Conditions/Details
Cyclization Lawesson's reagent, controlled temperature
Deprotection Specific reagents, mild conditions
Amine introduction Reaction with piperazine or amine derivatives
Washing and extraction Aqueous NaCl, NaHCO3 washes at 50–55 °C
Concentration 100–110 °C under atmospheric pressure
Acid addition Glacial acetic acid at 50–55 °C
Cooling and crystallization Stepwise cooling from 55 °C to 0–5 °C
Filtration and washing Toluene or isopropyl alcohol at low temperature
Drying Air oven or vacuum drying at 40–50 °C for 15–20 h
Yield Up to 90%

This method is well-suited for large-scale synthesis due to its high yield, reproducibility, and detailed purification protocol.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Yield Range Notes
Direct amination of primary amines Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C Simple, metal-free, mild conditions ~44% (model) Short reaction time, scalable
Multi-step synthesis with protection Lawesson's reagent, piperazine derivatives, acetic acid, washing steps High yield, detailed purification Up to 90% Suitable for large-scale production
Cyclization and heterocycle formation Hydrazines, methyl ketones, bromoacetyl derivatives, reflux in EtOH Versatile, complex heterocycles Variable Requires adaptation for target compound

Research Findings and Considerations

  • The direct amination method offers a modern, efficient route but may require optimization for yield improvement when applied to this compound specifically.
  • The patented multi-step process provides a robust and high-yielding pathway, emphasizing controlled reaction conditions and purification steps, making it ideal for industrial synthesis.
  • Cyclization methods reported in heterocyclic chemistry literature expand the toolbox for pyrazole synthesis but often involve more complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds .

Scientific Research Applications

2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Lipinski Compliance*
This compound C₁₁H₁₃N₃ 187.24 Phenyl (C2), pyrazole (C2) Yes (MW < 500, H-bond donors ≤5)
2-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride C₁₁H₁₄ClN₃ 223.71 Phenyl (C4), hydrochloride salt Yes (clogP ≤5 via Lipinski)
(1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine C₁₃H₁₆FN₃ 233.29 Fluorophenyl, ethyl linker, R-configuration Likely compliant
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine C₈H₁₅N₃ 153.23 Isopropyl (N1), pyrazole (C3) Yes (MW < 500)
2-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-amine C₁₁H₁₃N₃ 187.24 Phenyl (pyrazole C5) Likely compliant

*Lipinski’s Rule of Five: MW ≤500, clogP ≤5, H-bond donors ≤5, acceptors ≤10 .

Key Observations:
  • Substitution Patterns : The position of the pyrazole and phenyl groups significantly impacts molecular conformation. For example, the C4-phenyl substitution in the hydrochloride salt analog may enhance solubility but reduce membrane permeability compared to the C2-phenyl in the target compound.
  • Stereochemistry : The R-configuration in the fluorophenyl analog could confer selective binding to biological targets, a feature absent in the achiral target compound.

Patent and Commercial Landscape

  • The hydrochloride salt analog is listed as discontinued by CymitQuimica , possibly due to formulation challenges.

Biological Activity

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate, also known by its CAS number 658066-43-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₆ClF₃N₂O₂
  • Molecular Weight : 278.62 g/mol
  • Melting Point : 206–208 °C

This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a hydroxyimino functional group. Such structural characteristics are known to influence its reactivity and biological interactions.

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that the presence of electron-withdrawing groups, such as the trifluoromethyl moiety, enhances the compound's anticancer properties. Specifically, studies have shown that derivatives featuring these groups can inhibit key signaling pathways involved in cancer cell proliferation.

Key Findings:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly those with FLT3/ITD mutations. In vitro studies reported an IC₅₀ value of approximately 0.072 µM against MV4-11 cells, indicating potent activity against acute myeloid leukemia (AML) .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in MV4-11 cells, suggesting a mechanism that may involve interference with cell cycle progression .

Case Studies

  • Inhibition of FLT3 Kinase :
    • A series of analogs based on the structure of methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate were synthesized and evaluated for their ability to inhibit FLT3 kinase activity. One analog exhibited an IC₅₀ of 7.89 nM, showcasing its potential as a targeted therapy for FLT3-mutated leukemias .
  • Apoptosis Induction :
    • In a study involving chronic myelogenous leukemia (CML) cells, treatment with this compound led to downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL. This resulted in increased apoptosis rates among treated cells .

Data Table: Biological Activity Overview

Activity TypeTargetIC₅₀ Value (µM)Notes
FLT3 Kinase InhibitionMV4-11 Cells0.072Potent inhibition observed
Cell Cycle ArrestMV4-11 CellsN/AInduces G0/G1 phase arrest
Apoptosis InductionCML CellsN/ADownregulates Mcl-1 and Bcl-xL

Q & A

Basic: What are the optimized synthetic routes for 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-2-phenylethan-1-amine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Key parameters include reaction temperature, solvent polarity, and catalyst selection (e.g., Pd for cross-coupling variants). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amine product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs programs like SHELXL, which iteratively model atomic positions and thermal parameters. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10). Hydrogen bonding and π-π stacking interactions are analyzed using software like Mercury .

Advanced: How to address contradictory biological activity data in published studies?

Answer:
Contradictions often arise from variations in assay conditions, compound purity, or cell lines. Resolve discrepancies by:

  • Validating purity via HPLC (>95%) and NMR.
  • Replicating assays under standardized conditions (e.g., identical cell lines, incubation times).
  • Performing dose-response curves to compare IC₅₀ values.
  • Cross-referencing with structural analogs to identify substituent-specific effects (e.g., pyrazole ring modifications) .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies?

Answer:

  • Systematic substitution: Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl or pyrazole rings.
  • Activity assays: Test derivatives against target enzymes (e.g., kinases) or cancer cell lines (e.g., A549).
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities.
  • Statistical analysis: Apply QSAR models to correlate substituent properties (logP, polarizability) with bioactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use a fume hood to avoid inhalation.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.
  • Spill management: Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste. Refer to SDS for skin/eye irritation risks .

Advanced: How to integrate computational docking into target identification?

Answer:

  • Protein preparation: Retrieve 3D structures from PDB (e.g., EGFR kinase: 1M17). Remove water and add polar hydrogens.
  • Ligand preparation: Generate 3D conformers of the compound using Open Babel.
  • Docking: Run simulations with AutoDock Vina; analyze binding poses and interaction energies.
  • Validation: Perform site-directed mutagenesis on predicted binding residues (e.g., Lys721 in EGFR) to confirm activity loss .

Advanced: What techniques elucidate reaction mechanisms in synthesis?

Answer:

  • Kinetic studies: Monitor reaction progress via in-situ FTIR or NMR.
  • Isotopic labeling: Use ¹⁵N-labeled pyrazole to trace nucleophilic attack pathways.
  • DFT calculations: Simulate transition states (Gaussian 09) to identify rate-determining steps.
  • Intermediate trapping: Quench reactions at partial conversion and isolate intermediates (e.g., Schiff bases) for characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine

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